N-Methyl-2-(3-fluorophenyl)ethanamine

Description

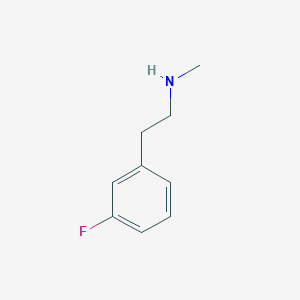

Structure

3D Structure

Properties

IUPAC Name |

2-(3-fluorophenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7,11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKFMYLRDJVSJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619458 | |

| Record name | 2-(3-Fluorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515137-48-1 | |

| Record name | 2-(3-Fluorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-Methyl-2-(3-fluorophenyl)ethanamine synthesis pathway

An In-depth Technical Guide to the Synthesis of N-Methyl-2-(3-fluorophenyl)ethanamine

This guide provides a comprehensive overview of the synthetic pathways leading to this compound, a substituted phenethylamine derivative of interest to researchers in medicinal chemistry and drug development. The document is structured to provide not only procedural details but also the underlying chemical principles and strategic considerations for selecting a particular synthetic route.

Introduction and Retrosynthetic Analysis

This compound belongs to the broad class of substituted phenethylamines, compounds known for their diverse biological activities.[1] The introduction of a fluorine atom onto the phenyl ring can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability and receptor binding affinity.[2] This guide explores the primary retrosynthetic disconnections for the target molecule, which inform the most logical and field-proven synthetic strategies.

The core structure can be disconnected at two key positions, leading to three principal synthetic approaches:

-

Approach A (C-N Bond Formation): Disconnection of the N-methyl bond, suggesting the N-methylation of the primary amine precursor, 2-(3-fluorophenyl)ethanamine.

-

Approach B (C-C Bond Formation): Disconnection of the ethyl chain from the aromatic ring, pointing towards strategies starting from a C6 (fluorophenyl) and a C2 (aminoethyl) synthon. A common variant involves building the ethylamine chain from a C1 synthon like a nitrile or nitro group.

-

Approach C (Functional Group Interconversion): Starting from a readily available precursor like 3-fluorophenylacetic acid and converting the carboxylic acid to the target N-methyl-ethylamine functionality.

Caption: Retrosynthetic analysis of this compound.

Synthesis Pathway I: N-Methylation of 2-(3-Fluorophenyl)ethanamine

This is arguably the most direct approach, contingent on the availability of the precursor 2-(3-fluorophenyl)ethanamine.[3][4] The key transformation is the selective mono-methylation of the primary amine. While direct alkylation with reagents like methyl iodide is possible, it is notoriously difficult to control and often leads to overalkylation, yielding the tertiary amine and even quaternary ammonium salts.[5] Therefore, reductive amination and related methods are superior for achieving selective mono-methylation.[6]

Method A: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and robust method for the N-methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[7] The reaction proceeds through the formation of an imine with formaldehyde, which is then reduced in situ by formic acid (which is oxidized to CO2).

-

Reagents: Formaldehyde serves as the carbon source for the methyl group, while formic acid acts as the reducing agent. Using an excess of both reagents helps drive the reaction to completion.

-

Temperature: The reaction is typically heated to promote the formation of the iminium ion and its subsequent reduction.[7] Temperatures in the range of 80-100 °C are common.

-

Workup: The reaction mixture is made basic after completion to deprotonate the product amine, allowing for its extraction into an organic solvent.

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(3-fluorophenyl)ethanamine (1.0 eq).

-

Add aqueous formaldehyde (37 wt. %, 1.1 eq).

-

Slowly add formic acid (98-100%, 2.0 eq) to the stirred mixture. The addition may be exothermic.

-

Heat the reaction mixture to 90-100 °C and maintain it at this temperature for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and carefully basify with a concentrated solution of sodium hydroxide until the pH is >10.

-

Extract the product with an organic solvent such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or distillation to isolate this compound.

Caption: Workflow for the Eschweiler-Clarke N-methylation reaction.

Synthesis Pathway II: Reductive Amination from 3-Fluorobenzaldehyde

This pathway constructs the desired molecule from a simpler, commercially available aldehyde.[8][9] The strategy involves a two-step sequence: a Henry reaction (nitroaldol condensation) followed by reduction of both the nitro group and the hydroxyl group.

Step 1: Henry Reaction

3-Fluorobenzaldehyde is condensed with nitromethane in the presence of a base to form 1-(3-fluorophenyl)-2-nitroethanol.

Step 2: Reduction

The nitroalkene intermediate is a versatile precursor. A strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) can simultaneously reduce the nitro group to a primary amine and the double bond.

Step 3: N-Methylation

The resulting 2-(3-fluorophenyl)ethanamine can then be methylated as described in Pathway I. Alternatively, a one-pot reductive amination can be performed directly from 3-fluorophenylacetaldehyde (which can be derived from the aldehyde) with methylamine.[5][10]

-

Dissolve 3-fluorophenylacetaldehyde (1.0 eq) in a suitable solvent like methanol or ethanol (10 mL per mmol).

-

Add a solution of methylamine (2M in methanol, 1.2 eq).

-

Stir the mixture at room temperature for 1-3 hours to allow for imine formation.

-

Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise.[11]

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of water, followed by acidification with HCl.

-

Wash the aqueous layer with an organic solvent (e.g., ether) to remove any unreacted aldehyde.

-

Basify the aqueous layer (pH > 10) and extract the product with an organic solvent.

-

Dry, filter, and concentrate the organic extracts to yield the crude product for further purification.

Note: Sodium cyanoborohydride (NaBH₃CN) is often preferred as it is less reactive and can be used in a one-pot synthesis without isolating the imine, as it selectively reduces the iminium ion in the presence of the carbonyl group.[5][12][13]

Caption: General synthetic scheme starting from 3-fluorobenzaldehyde.

Synthesis Pathway III: From 3-Fluorophenylacetic Acid

This approach utilizes the corresponding carboxylic acid, which is also a common starting material.[14][15] The strategy involves converting the carboxylic acid to an amide, followed by reduction.

Step 1: Amide Formation

3-Fluorophenylacetic acid is first converted to an activated species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or activated ester. This intermediate is then reacted with methylamine to form N-methyl-2-(3-fluorophenyl)acetamide.

Step 2: Amide Reduction

The resulting amide is reduced to the target secondary amine using a powerful reducing agent. Lithium Aluminum Hydride (LiAlH₄) is the classic reagent for this transformation.

-

Amide Formation: The direct reaction of a carboxylic acid and an amine is generally unfavorable. Activation to an acid chloride is a common and effective strategy.

-

Reduction: Amides are relatively stable functional groups requiring a strong reductant like LiAlH₄. Weaker reagents like NaBH₄ are generally not effective for this purpose.

Troubleshooting and Side Product Mitigation

The N-methylation of phenethylamines, particularly via the Eschweiler-Clarke reaction, can lead to several side products.[7] Understanding their formation is key to optimizing the reaction.

| Side Product | Formation Pathway | Mitigation Strategy |

| N,N-dimethyl-2-(3-fluorophenyl)ethanamine | Over-methylation of the product. | Use a controlled stoichiometry of formaldehyde, though Eschweiler-Clarke typically favors exhaustive methylation if the amine is primary. |

| N-formyl-2-(3-fluorophenyl)ethanamine | Competing reaction of the amine with formic acid (N-formylation). | Control the rate of addition of formic acid. Ensure temperatures are sufficient to favor the reductive pathway over simple formylation.[7] |

| 6-Fluoro-1,2,3,4-tetrahydroisoquinoline | Intramolecular Pictet-Spengler cyclization, catalyzed by acid.[7] | Carefully control the acidity and temperature. Milder conditions may reduce the extent of this side reaction. |

Monitoring the reaction via Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the optimal reaction time and minimize the formation of these impurities.[7]

Conclusion

The synthesis of this compound can be achieved through several reliable pathways. The choice of route will often depend on the availability and cost of the starting materials.

-

N-methylation of 2-(3-fluorophenyl)ethanamine via the Eschweiler-Clarke reaction is a direct and high-yielding method, provided the primary amine is accessible.

-

Building from 3-fluorobenzaldehyde offers flexibility and utilizes a simple precursor, though it involves more synthetic steps.

-

Starting from 3-fluorophenylacetic acid provides an alternative route through an amide intermediate.

For researchers, the Eschweiler-Clarke reaction represents a robust and well-documented starting point for accessing the target compound, with predictable side reactions that can be minimized through careful control of reaction conditions.

References

- 1. grokipedia.com [grokipedia.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. 2-(3-Fluorophenyl)ethanamine | C8H10FN | CID 533928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 3-Fluorobenzaldehyde | C7H5FO | CID 68009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemimpex.com [chemimpex.com]

- 15. 3-Fluorophenylacetic acid | C8H7FO2 | CID 67617 - PubChem [pubchem.ncbi.nlm.nih.gov]

physicochemical properties of N-Methyl-2-(3-fluorophenyl)ethanamine

An In-depth Technical Guide to the Physicochemical Properties of N-Methyl-2-(3-fluorophenyl)ethanamine

Abstract

This technical guide provides a comprehensive analysis of the , a substituted phenethylamine derivative. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's fundamental characteristics. The guide moves beyond a simple data sheet, offering insights into the experimental methodologies used for property determination, the rationale behind these techniques, and the implications of the resulting data. We will cover structural elucidation via spectroscopic methods (NMR, IR, MS), purity and quantitative analysis using chromatography (HPLC, GC), and the determination of core properties such as thermal stability, solubility, pKa, and lipophilicity (LogP). Each section is grounded in established scientific principles to ensure technical accuracy and practical applicability.

Chemical Identity and Structural Elucidation

The foundational step in characterizing any compound is confirming its identity and structure. This compound is a secondary amine with a molecular structure that dictates its chemical behavior.

-

IUPAC Name: this compound[1]

-

Synonyms: N-methyl-3-fluorophenethylamine

The structural confirmation of a synthesized batch relies on a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the N-methyl protons, the two methylene (CH₂) groups of the ethyl chain, the secondary amine proton (N-H), and the four protons on the aromatic ring. The splitting patterns (e.g., triplets, multiplets) are dictated by the number of adjacent protons, confirming the connectivity of the ethyl chain.[4][5][6]

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. We would anticipate nine distinct signals corresponding to the nine carbon atoms in the molecule, including the methyl carbon, two aliphatic methylene carbons, and the six unique carbons of the 3-fluorophenyl ring. The chemical shifts provide evidence for the electronic environment of each carbon.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

-

Key Expected Absorptions:

-

N-H Stretch: A weak to medium absorption band around 3300-3500 cm⁻¹ is characteristic of a secondary amine.

-

C-H Stretches: Bands just above 3000 cm⁻¹ correspond to aromatic C-H bonds, while those just below 3000 cm⁻¹ are for aliphatic C-H bonds.

-

C=C Stretch: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: A strong absorption band in the 1000-1300 cm⁻¹ region indicates the presence of the carbon-fluorine bond.[4]

-

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (~153.2).

-

Fragmentation: A characteristic fragmentation pattern would involve the cleavage of the bond between the two ethyl carbons (benzylic cleavage), which is a common pathway for phenethylamines, leading to a stable tropylium-like cation or a fragment corresponding to the loss of the methylamine moiety.[4]

Core Physicochemical Properties

The following table summarizes the key . It is important to note that experimentally determined values for this specific molecule are not widely published; therefore, some values are predicted based on its structure or inferred from closely related analogs.

| Property | Value / Predicted Value | Source / Rationale |

| Appearance | Colorless to light yellow liquid | Based on similar phenethylamines.[8] |

| Boiling Point | Predicted: ~190-210 °C (at 760 mmHg) | Inferred from related structures. The parent compound, 2-(3-Fluorophenyl)ethylamine, has a boiling point of 87 °C at 17 mmHg.[8] An isomer, N-[(3-fluorophenyl)methyl]ethanamine, has a predicted boiling point of 190.7 °C.[9] |

| pKa (conjugate acid) | Predicted: 9.4 - 10.5 | Secondary amines of this type are basic. A predicted value for a structural isomer is 9.41.[9][10] Simple alkylamines typically have pKa values in the range of 10.6-10.7.[11] |

| LogP (Octanol/Water) | Predicted: 1.8 - 2.2 | The parent compound, 2-(3-Fluorophenyl)ethanamine, has a calculated XLogP3 of 1.7.[12] N-methylation typically increases the LogP value. |

| Solubility | Predicted: Slightly soluble in water | The amine group imparts some water solubility, but the aromatic ring and alkyl chain reduce it. A related isomer has a predicted solubility of 3.2 g/L.[10] Likely soluble in organic solvents like methanol, ethanol, and DMSO.[13] |

Experimental Determination of Properties: Methodologies

To ensure trustworthiness, protocols must be robust and self-validating. This section details the methodologies for determining the properties outlined above, providing the "how" and "why" behind the experimental choices.

Workflow for Physicochemical Characterization

The logical flow for a comprehensive analysis of a new batch of this compound is outlined below. This systematic approach ensures that purity is established before more complex properties are determined.

Caption: Logical workflow for the physicochemical characterization of this compound.

Chromatographic Analysis (Purity and Quantification)

High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity and concentration of non-volatile compounds.[14]

Challenge: this compound lacks a strong UV chromophore, making direct detection by UV-HPLC insensitive.

Solution: A pre-column derivatization strategy is employed to attach a UV-active molecule to the amine, enhancing detection. The following protocol is adapted from a method for a similar compound.[15]

Experimental Protocol: HPLC with Pre-column Derivatization

-

Reagent Preparation:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the compound and dissolve in 10 mL of HPLC-grade methanol.

-

Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of 2-naphthalenesulfonyl chloride (NSCl) in 10 mL of acetonitrile. This solution should be prepared fresh.

-

Buffer: Prepare a 0.1 M Borate Buffer and adjust the pH to 9.5.

-

-

Derivatization Procedure:

-

In a microcentrifuge tube, combine 100 µL of the analyte solution (or a prepared sample) with 200 µL of the Borate Buffer.

-

Add 200 µL of the NSCl derivatizing reagent solution.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction at 60°C for 30 minutes in a water bath.

-

Cool the mixture to room temperature.

-

Quench the reaction by adding 100 µL of 1 M Sodium Hydroxide to hydrolyze any excess NSCl.

-

Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

HPLC System: A standard system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Caption: Workflow for HPLC sample preparation using pre-column derivatization.

Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.[16] It is invaluable for determining melting point, purity, and thermal stability.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the liquid sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.

-

Instrumentation: Place both pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a low temperature (e.g., -20°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 300°C).

-

A nitrogen purge is used to maintain an inert atmosphere.

-

-

Data Analysis: The resulting thermogram plots heat flow against temperature. An endothermic peak (heat absorption) indicates melting, and its onset temperature is taken as the melting point. Exothermic events (heat release) typically signify decomposition.[16]

Data Interpretation and Significance for Drug Development

Understanding the physicochemical properties of a compound like this compound is critical for predicting its behavior and guiding its development.

-

Solubility: This is a cornerstone property. Poor aqueous solubility can lead to low bioavailability and challenges in formulating intravenous dosage forms. The predicted slight solubility suggests that formulation strategies, such as salt formation or the use of co-solvents, may be necessary.

-

pKa: The basicity of the amine group (predicted pKa ~9.4-10.5) is highly significant. At physiological pH (~7.4), the amine will be predominantly protonated (positively charged). This has profound implications:

-

It increases water solubility compared to the free base.

-

It influences how the molecule interacts with biological targets like receptors and enzymes.

-

It dictates its ability to cross cell membranes; the charged form will not readily cross the lipid bilayer, while the small fraction of the neutral form will.

-

-

LogP: The partition coefficient is a measure of a drug's lipophilicity. A LogP in the predicted range of 1.8-2.2 is often considered favorable for drug candidates targeting the central nervous system (CNS), as it suggests a balance between aqueous solubility and the ability to cross the blood-brain barrier.

Conclusion

This compound is a substituted phenethylamine with physicochemical properties that make it a compound of interest for further research. Its structural features—a secondary amine providing basicity and a fluorinated phenyl ring influencing lipophilicity—create a profile that must be precisely characterized. This guide has detailed the essential properties of the molecule and provided the robust, validated experimental frameworks necessary for their determination. By applying these spectroscopic, chromatographic, and thermal analysis techniques, researchers can ensure the identity, purity, and quality of their material, enabling confident progression into further pharmacological and developmental studies.

References

- 1. This compound [chemicalbook.com]

- 2. proactivemr.com [proactivemr.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. youtube.com [youtube.com]

- 5. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. m.youtube.com [m.youtube.com]

- 7. spectrabase.com [spectrabase.com]

- 8. chemimpex.com [chemimpex.com]

- 9. N-[(3-fluorophenyl)methyl]ethanamine CAS#: 90389-85-8 [m.chemicalbook.com]

- 10. Page loading... [guidechem.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 2-(3-Fluorophenyl)ethanamine | C8H10FN | CID 533928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. CarboxylicAcidPhenylMethylEsterHydrochloride,QuinaprilHcl CAS#: 103733-30-8 [m.chemicalbook.com]

- 14. DSpace [helda.helsinki.fi]

- 15. benchchem.com [benchchem.com]

- 16. apps.dtic.mil [apps.dtic.mil]

N-Methyl-2-(3-fluorophenyl)ethanamine mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of N-Methyl-2-(3-fluorophenyl)ethanamine (3-FMA)

Preamble: A Note on the State of Research

This compound, commonly known as 3-Fluoromethamphetamine (3-FMA), is a synthetic stimulant of the substituted amphetamine class.[1][2] As a designer drug, it occupies a space in which formal, peer-reviewed pharmacological research is significantly outpaced by its availability as a research chemical.[3] Consequently, a complete, data-rich profile of its mechanism of action is not yet established in the scientific literature. This guide, therefore, synthesizes data from preclinical studies, extrapolates from the known pharmacology of structurally related compounds, and outlines the necessary experimental frameworks required to fully elucidate its molecular interactions. The narrative is constructed to not only present what is known but also to provide the scientific rationale for inferring its likely mechanisms and the methodologies to confirm them.

Part 1: Core Pharmacodynamics - The Monoamine Transporter Interface

The foundational mechanism of action for amphetamine-class compounds is their interaction with plasma membrane monoamine transporters: the Dopamine Transporter (DAT), the Norepinephrine Transporter (NET), and the Serotonin Transporter (SERT). It is currently assumed that 3-FMA, like its structural relatives, functions as both a reuptake inhibitor and a releasing agent at these sites.[4][5]

The Dual Mechanism: Reuptake Inhibition and Substrate-Based Release

Substituted amphetamines engage transporters through a sophisticated two-part mechanism:

-

Competitive Reuptake Inhibition : The molecule binds to the transporter's external binding site, physically occluding the reuptake of endogenous neurotransmitters (dopamine, norepinephrine, serotonin) from the synaptic cleft. This action alone increases the synaptic concentration and residence time of these neurotransmitters.[5]

-

Transporter-Mediated Efflux (Release) : The amphetamine molecule is also a substrate for the transporter. It is taken up into the presynaptic neuron, where it disrupts the vesicular monoamine transporter 2 (VMAT-2) and collapses the proton gradient of synaptic vesicles.[6][7] This leads to an increase in cytosolic neurotransmitter concentrations, which then causes the monoamine transporters (DAT, NET, SERT) to reverse their direction of transport, actively pumping neurotransmitters out into the synapse.

This dual action results in a rapid and substantial increase in extracellular monoamine levels, far exceeding what is achievable by reuptake inhibition alone. While direct binding and release data for 3-FMA are scarce, it is hypothesized to be a moderately potent triple monoamine releaser, with some anecdotal evidence suggesting a serotonin-dominant profile.[4]

Structure-Activity Relationship (SAR): The Influence of Fluorination and N-Methylation

The pharmacological profile of a phenethylamine is dictated by its chemical structure. For 3-FMA, two key modifications from the parent amphetamine scaffold are the N-methyl group and the 3-position fluorine atom.

-

N-Methylation : The addition of a methyl group to the amine (transforming an amphetamine to a methamphetamine) generally increases lipophilicity, facilitating passage across the blood-brain barrier. It can also alter the potency and selectivity for different monoamine transporters.

-

Phenyl Ring Fluorination : The position of the fluorine atom is critical and dramatically alters activity.[3]

-

4-position (e.g., 4-FMA) : Typically produces strong serotonergic effects alongside dopaminergic and noradrenergic actions.

-

2-position (e.g., 2-FMA) : Often results in a more functional, less euphoric stimulant, with effects weighted towards dopamine and norepinephrine release.

-

3-position (e.g., 3-FA, 3-FMA) : The parent compound, 3-fluoroamphetamine (3-FA), acts as a releaser with greater selectivity for dopamine and norepinephrine over serotonin.[5] The addition of the N-methyl group to create 3-FMA is what is thought to introduce more significant serotonergic and entactogenic qualities, creating a profile reportedly between that of 2-FMA and 4-FMA.[4]

-

Table 1: Comparative Pharmacological Data of Related Amphetamines (Note: Direct, comparable in vitro data for 3-FMA is not available in peer-reviewed literature. This table provides context from related compounds.)

| Compound | Primary Mechanism | Transporter Selectivity (approx.) | Key Subjective Effects |

| Amphetamine | DA/NE Releaser & RI | DA ≈ NE > 5-HT | Stimulation, Focus |

| Methamphetamine | Potent DA/NE Releaser & RI | DA > NE >> 5-HT | Potent Stimulation, Euphoria |

| 3-Fluoroamphetamine (3-FA) | DA/NE Releaser | DA/NE > 5-HT[5] | Stimulation |

| 4-Fluoroamphetamine (4-FA) | DA/NE/5-HT Releaser | 5-HT > NE > DA | Stimulation, Empathy |

| 3-Fluoromethamphetamine (3-FMA) | Presumed DA/NE/5-HT Releaser & RI | Presumed 5-HT ≈ DA > NE[3][4] | Stimulation, Entactogenic[4] |

Part 2: Neurotoxicology and Downstream Effects

Beyond acute neurotransmitter release, preclinical evidence points to significant downstream consequences of 3-FMA administration, particularly concerning dopaminergic neurotoxicity.

Dopaminergic System Impairments

Studies in animal models have demonstrated that 3-FMA possesses potent psychomotor and reinforcing properties, indicative of strong dopaminergic activity.[8] However, this is coupled with significant neurotoxic effects comparable to those of methamphetamine.[6][7] These impairments include:

-

Reduced expression of key proteins for dopamine synthesis and packaging, including Tyrosine Hydroxylase (TH) and Vesicular Monoamine Transporter 2 (VMAT-2).[6][9]

Crucially, research has identified the dopamine D1 receptor as a critical mediator of this neurotoxicity. Administration of a D1 receptor antagonist (SCH23390) was shown to significantly attenuate the neurotoxic effects of 3-FMA, whereas a D2 receptor antagonist did not.[6][9] This suggests that the excitotoxicity and oxidative stress leading to neuronal damage are downstream consequences of excessive D1 receptor activation.[1][6]

Serotonergic System and Potential Cardiotoxicity

The subjectively reported entactogenic effects of 3-FMA strongly imply significant interaction with the serotonin system.[3] While this contributes to its acute psychoactive profile, it also raises a significant safety concern regarding long-term use: cardiotoxicity mediated by the serotonin 5-HT2B receptor.[4] Agonism at this receptor by drugs like fenfluramine is known to cause cardiac valve fibrosis. Given the presumed serotonin-releasing properties of 3-FMA, chronic activation of the 5-HT2B receptor is a plausible and serious risk that requires further investigation.[4]

Part 3: Methodologies for Definitive Mechanistic Analysis

To move from inferred mechanisms to validated scientific fact, a series of standard, self-validating in vitro and in vivo assays are required. The causality behind these experimental choices is to build a pharmacological profile from the ground up: first identifying the molecular targets (binding), then characterizing the nature of the interaction (function), and finally observing the net effect in a biological system (in vivo).

Protocol: In Vitro Transporter Binding Affinity Assay

-

Objective : To determine the equilibrium dissociation constant (Kᵢ) of 3-FMA at DAT, NET, and SERT, providing a quantitative measure of its binding affinity for its primary targets.

-

Methodology : Competitive radioligand binding assay using rat striatal (for DAT) and cortical (for NET/SERT) synaptosomes.

-

Step-by-Step Protocol :

-

Synaptosome Preparation : Homogenize dissected brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation and resuspend in assay buffer.

-

Assay Incubation : In a 96-well plate, combine synaptosomal preparations with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and a range of concentrations of unlabeled 3-FMA (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

Non-Specific Binding : Include control wells with an excess of a known high-affinity inhibitor (e.g., cocaine for DAT, desipramine for NET) to determine non-specific binding.

-

Incubation : Incubate plates at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Harvesting : Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing immediately with ice-cold buffer to separate bound from free radioligand.

-

Quantification : Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis : Plot the percentage of specific binding against the log concentration of 3-FMA. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of 3-FMA that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

-

Protocol: In Vitro Neurotransmitter Release Assay

-

Objective : To determine if 3-FMA is a substrate (releaser) or only a blocker at monoamine transporters and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ) for release.

-

Methodology : Superfusion of pre-loaded synaptosomes or transfected cells.

-

Step-by-Step Protocol :

-

Preparation and Loading : Incubate synaptosomes (or HEK293 cells stably expressing DAT, NET, or SERT) with a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]5-HT) to allow for transporter-mediated uptake.

-

Superfusion Setup : Transfer the loaded synaptosomes to a superfusion apparatus, which continuously perfuses them with fresh, warmed, oxygenated buffer at a constant flow rate.

-

Baseline Collection : Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes) to establish a stable baseline of spontaneous neurotransmitter efflux.

-

Drug Application : Switch the perfusion buffer to one containing a known concentration of 3-FMA. Continue collecting fractions to measure drug-evoked release. Repeat for a range of 3-FMA concentrations.

-

Positive Control : At the end of the experiment, apply a known releasing agent (e.g., amphetamine) or a depolarizing stimulus (e.g., high potassium buffer) to measure the total releasable pool of neurotransmitter.

-

Quantification : Analyze the radioactivity in each collected fraction via liquid scintillation counting.

-

Data Analysis : Express release as a percentage of the total releasable pool. Plot the peak release against the log concentration of 3-FMA to determine the EC₅₀ and Eₘₐₓ values. A robust release profile confirms 3-FMA as a transporter substrate.

-

Conclusion and Future Research Directives

The current body of evidence, though incomplete, strongly suggests that this compound (3-FMA) acts as a potent triple monoamine releasing agent and reuptake inhibitor. Its unique profile, likely driven by the combination of N-methylation and 3-position fluorination, results in a blend of functional stimulation and empathogenic effects. However, the significant preclinical data demonstrating D1 receptor-mediated dopaminergic neurotoxicity underscores a serious potential for long-term adverse neurological effects.

For a comprehensive understanding, future research must prioritize the execution of the in vitro protocols described herein to definitively quantify the binding affinities (Kᵢ) and release potencies (EC₅₀) of 3-FMA at all three monoamine transporters. This foundational data is essential for accurately predicting its pharmacological effects and abuse liability, and for providing a solid scientific basis for regulatory and public health advisories.

References

- 1. grokipedia.com [grokipedia.com]

- 2. 3-Fluoromethamphetamine - Wikipedia [en.wikipedia.org]

- 3. tripsitter.com [tripsitter.com]

- 4. psychonautwiki.org [psychonautwiki.org]

- 5. 3-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. The potent psychomotor, rewarding and reinforcing properties of 3-fluoromethamphetamine in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of dopamine D1 receptor in 3-fluoromethamphetamine-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Methyl-2-(3-fluorophenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N-Methyl-2-(3-fluorophenyl)ethanamine, a fluorinated phenethylamine derivative. Given the limited specific research on this particular isomer, this document synthesizes foundational chemical principles with field-proven methodologies for its synthesis and analysis. By leveraging data from structurally related compounds, this guide aims to serve as a foundational resource, enabling researchers to confidently work with and explore the potential of this molecule.

Chemical Identity and Properties

This compound is a substituted phenethylamine characterized by a fluorine atom at the meta position of the phenyl ring and a methyl group on the terminal amine.

Core Identifiers

| Identifier | Value | Source |

| CAS Number | 515137-48-1 | [1][][3][4][5] |

| Molecular Formula | C₉H₁₂FN | [1][3] |

| IUPAC Name | 2-(3-fluorophenyl)-N-methylethanamine | [] |

| Synonyms | Benzeneethanamine, 3-fluoro-N-methyl- | [3] |

Physicochemical Properties

The following table outlines key physical and chemical properties. It is important to note that publicly available, experimentally verified data for this specific compound is scarce. The data presented here is sourced from chemical suppliers and should be confirmed through laboratory analysis.

| Property | Value | Source |

| Molecular Weight | 153.20 g/mol | [1][3] |

| Boiling Point | ~200.96 °C at 760 mmHg | [3] |

| Density | ~1.009 g/cm³ | [3] |

| Flash Point | ~75.34 °C | [3] |

| Refractive Index | ~1.492 | [3] |

| Storage | 2-8 °C | [3] |

Synthesis of this compound

The synthesis of this compound typically involves the N-methylation of its primary amine precursor, 2-(3-fluorophenyl)ethanamine. Two robust and widely applicable methods for this transformation are the Eschweiler-Clarke reaction and reductive amination.

Synthetic Pathways Overview

Caption: Key synthetic routes to this compound.

Experimental Protocol: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines, utilizing an excess of formic acid and formaldehyde. A key advantage of this reaction is that it halts at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[6][7][8]

Causality: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde. Formic acid then acts as a hydride donor to reduce the iminium ion, yielding the methylated amine and carbon dioxide. The irreversibility of the reaction is driven by the loss of CO₂ gas.[7]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1.0 equivalent of 2-(3-fluorophenyl)ethanamine with 1.8 equivalents of formic acid.

-

Reagent Addition: Slowly add 1.1 equivalents of a 37% aqueous formaldehyde solution to the stirred mixture. Note that this addition can be exothermic.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain this temperature for 12-18 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the mixture to room temperature. Carefully basify the solution with a concentrated sodium hydroxide or potassium hydroxide solution until the pH is greater than 10.

-

Extraction: Extract the product with an organic solvent such as diethyl ether or dichloromethane (3x the volume of the aqueous layer).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.[6]

Experimental Protocol: Reductive Amination

Reductive amination is another versatile method for amine alkylation. This process involves the reaction of an amine with a carbonyl compound (in this case, formaldehyde) to form an imine or iminium ion intermediate, which is then reduced in situ by a suitable reducing agent.

Causality: This method offers a high degree of control and can be performed under milder conditions than the Eschweiler-Clarke reaction. A variety of reducing agents can be employed, with sodium borohydride being a common and effective choice.[9]

Step-by-Step Methodology:

-

Reaction Setup: Dissolve 1.0 equivalent of 2-(3-fluorophenyl)ethanamine in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Imine Formation: Add 1.1 equivalents of a 37% aqueous formaldehyde solution to the flask and stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly and portion-wise, add 1.5 equivalents of sodium borohydride (NaBH₄).

-

Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Work-up and Extraction: Remove the organic solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified via column chromatography.

Analytical Characterization

Accurate analytical characterization is crucial for confirming the identity and purity of the synthesized this compound. Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds. For phenethylamines, electron ionization (EI) mass spectrometry typically yields characteristic fragmentation patterns.

Expected Fragmentation Pathway:

The mass spectrum of this compound is expected to be dominated by fragments arising from α-cleavage (cleavage of the bond between the carbon adjacent to the nitrogen and the benzylic carbon) and benzylic cleavage.

Caption: Predicted electron ionization fragmentation of this compound.

-

α-Cleavage: This is a characteristic fragmentation for amines and is expected to produce a stable iminium cation. For this compound, this would result in a fragment with a mass-to-charge ratio (m/z) of 44, corresponding to [CH₂=NHCH₃]⁺.

-

β-Cleavage (Benzylic Cleavage): Cleavage of the bond between the benzylic carbon and the adjacent carbon is also highly probable, leading to the formation of a fluorotropylium cation at m/z 109. This is often a prominent peak in the mass spectra of phenethylamines.[10][11]

General GC-MS Protocol Outline:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like methanol or ethyl acetate.

-

Injection: Inject a 1 µL aliquot into the GC-MS system.

-

Chromatographic Separation: Utilize a non-polar capillary column (e.g., DB-5ms) with a suitable temperature program to separate the analyte from any impurities.

-

Mass Spectrometry: Acquire mass spectra in the electron ionization (EI) mode, typically at 70 eV.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Resonances:

-

Aromatic Protons (Ar-H): A complex multiplet pattern in the range of δ 6.8-7.4 ppm, characteristic of a 1,3-disubstituted benzene ring. The fluorine atom will induce further splitting of the aromatic signals.

-

Ethyl Chain Protons (-CH₂-CH₂-): Two multiplets, likely in the range of δ 2.7-3.0 ppm.

-

N-Methyl Protons (N-CH₃): A singlet around δ 2.4 ppm.

-

Amine Proton (N-H): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

Expected ¹³C NMR Resonances:

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-165 ppm). The carbon directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

-

Ethyl Chain Carbons: Two signals in the aliphatic region (δ 30-60 ppm).

-

N-Methyl Carbon: A signal around δ 30-35 ppm.

Research Context and Potential Applications

While this compound itself is not extensively studied, its structural class—fluorinated phenethylamines—is of significant interest in medicinal chemistry and pharmacology.

The "Magic" of Fluorine:

The introduction of fluorine into a molecule can profoundly alter its biological properties.[12][13] Fluorine's high electronegativity and small size can:

-

Modulate pKa: Affecting the basicity of the amine and thus its ionization state at physiological pH.

-

Increase Metabolic Stability: The carbon-fluorine bond is very strong, which can block sites of metabolic oxidation, potentially increasing the compound's half-life.

-

Enhance Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.[14]

-

Alter Lipophilicity: This can influence the compound's ability to cross the blood-brain barrier and other biological membranes.

Potential Research Areas:

Derivatives of fluorinated phenethylamines are explored for their psychoactive properties and their interactions with monoamine neurotransmitter systems.[12][13] As such, this compound could serve as:

-

A synthetic intermediate for more complex pharmaceutical agents.[1][3]

-

A research tool for probing the structure-activity relationships of monoamine transporter inhibitors or receptor ligands.

-

A candidate for library synthesis in drug discovery programs targeting the central nervous system.

Safety Information

Limited safety information is available for this compound. As an organic amine, it should be handled with care, assuming it may be irritating to the skin, eyes, and respiratory tract.[1] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All handling should be performed in a well-ventilated fume hood.

Conclusion

This compound represents a valuable, yet under-explored, chemical entity. This guide provides a robust framework for its synthesis and characterization, drawing upon established chemical principles and methodologies for analogous compounds. By understanding its fundamental properties and the means of its preparation and analysis, researchers are well-equipped to further investigate its potential in various scientific domains, from medicinal chemistry to materials science.

References

- 1. chembk.com [chembk.com]

- 3. Benzeneethanamine, 3-fluoro-N-methyl- [chembk.com]

- 4. 90389-84-7((3-fluorophenyl)methyl(methyl)amine) | Kuujia.com [kuujia.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 8. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

N-Methyl-2-(3-fluorophenyl)ethanamine structural analogs and derivatives

An In-Depth Technical Guide on the Structural Analogs and Derivatives of N-Methyl-2-(3-fluorophenyl)ethanamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound, a substituted phenethylamine, and its structural analogs. While literature on this specific molecule is sparse, this document synthesizes information from closely related compounds to project its synthetic pathways, pharmacological profile, and structure-activity relationships (SAR). By analyzing the effects of N-methylation and phenyl ring fluorination, we provide a predictive framework for its behavior as a potential psychoactive agent and research chemical. This guide is intended for researchers, chemists, and pharmacologists in the fields of drug discovery and neuroscience, offering a foundational understanding of how subtle molecular modifications influence biological activity within the phenethylamine class.

Introduction: The Phenethylamine Scaffold and the Impact of Substitution

The 2-phenylethylamine skeleton is a foundational structure for a vast array of neuroactive compounds, including endogenous neurotransmitters like dopamine and norepinephrine, as well as synthetic stimulants and entactogens. The pharmacological activity of these molecules can be exquisitely modulated by chemical substitutions on both the aromatic ring and the ethylamine side chain. This guide focuses on a specific, less-documented derivative, this compound, to illustrate the principles of analog-based drug design and prediction.

Two key modifications define the subject molecule:

-

N-methylation: The addition of a methyl group to the terminal amine. This modification is well-known to alter metabolic stability and receptor interaction profiles. A primary example is the transformation of amphetamine into the more potent central nervous system (CNS) stimulant, methamphetamine. This change often increases the lipophilicity of the molecule, facilitating its passage across the blood-brain barrier.

-

Fluorination at the 3-position: The substitution of a hydrogen atom with a fluorine atom on the phenyl ring. Halogenation, particularly fluorination, is a common strategy in medicinal chemistry to modulate a drug's metabolic fate and receptor binding affinity. Fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing interactions with biological targets. Furthermore, it can block sites of metabolic oxidation, thereby increasing the compound's half-life.

By understanding the established effects of these individual modifications, we can construct a hypothetical but scientifically grounded profile for this compound.

Synthesis and Chemical Landscape

The synthesis of this compound and its analogs typically proceeds through established routes for N-alkylated phenethylamines. The most common and versatile method is reductive amination.

Proposed Synthetic Workflow: Reductive Amination

This two-step process involves the formation of an imine or enamine intermediate followed by its reduction to the corresponding amine. The starting material is 3-fluorophenylacetone (3-FP2P).

Step-by-Step Protocol:

-

Imine Formation: 3-fluorophenylacetone is reacted with methylamine (CH₃NH₂), often in a protic solvent like methanol or ethanol. The reaction is typically catalyzed by a mild acid. The mixture is stirred at room temperature for several hours to allow for the formation of the N-methylimine intermediate.

-

Reduction: A reducing agent is introduced to the reaction mixture. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂ over a palladium or platinum catalyst). Sodium borohydride is often preferred for its selectivity and milder reaction conditions. The reducing agent donates a hydride to the imine carbon, yielding the final N-methylated amine.

-

Work-up and Purification: The reaction is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified, commonly via distillation or column chromatography, to yield this compound.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for synthesizing the target compound.

Predicted Pharmacology and Mechanism of Action

The pharmacological profile of this compound is predicted to be that of a monoamine releasing agent and/or reuptake inhibitor, similar to other substituted amphetamines. Its primary targets in the CNS would be the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

Influence of Structural Moieties on Activity

-

N-Methyl Group: As seen in the amphetamine-to-methamphetamine transition, N-methylation generally enhances potency as a releasing agent at DAT and NET. It can also add activity at SERT. This is attributed to improved blood-brain barrier penetration and potentially more favorable interactions with the transporter proteins.

-

3-Fluoro Group: The position of the fluorine atom is critical. Halogenation at the 2- or 4-positions of the phenyl ring in amphetamines is known to shift activity towards serotonin release and reuptake inhibition (e.g., 4-fluoroamphetamine). Substitution at the 3-position, however, tends to maintain or enhance dopaminergic and noradrenergic activity while having a less pronounced effect on serotonin systems compared to the 4-position isomer. This suggests that this compound would likely function primarily as a dopamine-norepinephrine releasing agent.

Predicted Mechanism of Action

The compound is expected to act as a substrate for monoamine transporters. It would be taken up into the presynaptic neuron, leading to a cascade of events that includes disruption of the vesicular monoamine transporter 2 (VMAT2) and reversal of the direction of DAT/NET, causing a non-exocytotic release (efflux) of dopamine and norepinephrine into the synaptic cleft.

Monoamine Transporter Interaction Diagram

Caption: Proposed mechanism of monoamine release induced by the compound.

Structure-Activity Relationship (SAR) Insights

The SAR for substituted phenethylamines is well-established. By placing this compound within this framework, we can make further predictions.

| Structural Analog | Modification | Predicted Impact on Activity | Rationale |

| 2-Phenylethylamine | Parent Compound | Baseline monoaminergic activity. | Unsubstituted scaffold. |

| N-Methylphenethylamine | N-Methylation | Increased CNS stimulation, enhanced DA/NE activity. | Increased lipophilicity, better fit in transporter binding pocket. |

| 3-Fluorophenethylamine | 3-Fluoro substitution | Potent trace amine-associated receptor 1 (TAAR1) agonist. Likely maintains DA/NE releasing properties. | Electronic modification of the phenyl ring enhances TAAR1 binding. |

| 4-Fluoroamphetamine | 4-Fluoro substitution | Shifts activity towards serotonin release (SSRA). | Fluorine at para-position favors interaction with SERT. |

| Methamphetamine | N-Methyl, alpha-Methyl | Potent DA/NE releasing agent. | Combination of N-methylation and alpha-methylation maximizes stimulant properties and metabolic resistance. |

Key SAR Deductions:

-

The alpha-methyl group (absent in our target molecule) is known to significantly increase stimulant potency and protect against metabolism by monoamine oxidase (MAO). The lack of this group suggests that this compound may have a shorter duration of action than its amphetamine counterpart (e.g., 3-fluoromethamphetamine).

-

The 3-fluoro position is critical. Unlike the 4-fluoro substitution which strongly promotes serotonergic effects, the 3-position is expected to retain a more classical catecholaminergic (dopamine/norepinephrine) profile. This is due to the different electronic influences (inductive vs. resonance effects) at the meta versus para positions, which alter how the molecule docks with transporter proteins.

Analytical Characterization

Positive identification and quantification of this compound in research or forensic samples would rely on standard analytical chemistry techniques.

Protocol for GC-MS Analysis:

-

Sample Preparation: The sample (e.g., a seized powder or biological fluid) is dissolved in a suitable organic solvent like methanol. For biological samples, a liquid-liquid or solid-phase extraction is required to isolate the analyte from the matrix.

-

Derivatization (Optional but Recommended): To improve chromatographic behavior and produce characteristic mass fragments, the amine can be derivatized. A common agent is trifluoroacetic anhydride (TFAA), which converts the secondary amine to a trifluoroacetyl amide. This increases volatility and creates a high mass, stable fragment ion.

-

Gas Chromatography (GC): The prepared sample is injected into a GC equipped with a non-polar or semi-polar capillary column (e.g., DB-5ms). The oven temperature is ramped to separate compounds based on their boiling points and column interactions. The retention time is a key identifying characteristic.

-

Mass Spectrometry (MS): As the compound elutes from the GC column, it enters a mass spectrometer. Electron ionization (EI) is typically used, which bombards the molecule with electrons, causing it to fragment in a predictable pattern.

-

Data Analysis: The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint. Key fragments for this compound would include the molecular ion (if stable enough) and, most prominently, the iminium fragment resulting from cleavage of the bond beta to the nitrogen atom. For the underivatized compound, this would be at m/z 58 (CH₂=N⁺HCH₃). The presence of the fluorophenyl moiety would be indicated by fragments corresponding to the fluorobenzyl cation (m/z 109).

Conclusion and Future Directions

This compound represents an intriguing target for study within the vast class of phenethylamines. Based on established structure-activity relationships, it is predicted to be a potent CNS stimulant with a primary mechanism involving dopamine and norepinephrine release. Its pharmacological profile is likely distinct from its 2-fluoro and 4-fluoro positional isomers, underscoring the subtle yet powerful role of substituent placement in drug design.

Future research should focus on the empirical validation of these predictions. This includes:

-

Chemical Synthesis and Verification: The proposed synthetic route should be carried out, and the final product's structure confirmed using NMR spectroscopy and mass spectrometry.

-

In Vitro Pharmacology: Binding and functional assays should be performed to determine the compound's affinity for and activity at DAT, NET, and SERT, as well as key receptors like TAAR1.

-

In Vivo Studies: Animal models could be used to characterize its pharmacokinetic profile and behavioral effects (e.g., locomotor activity, drug discrimination).

Such studies would not only elucidate the specific properties of this molecule but also contribute to a more refined understanding of the structure-activity landscape of psychoactive phenethylamines.

solubility of N-Methyl-2-(3-fluorophenyl)ethanamine in common lab solvents

An In-Depth Technical Guide Solubility Profile of N-Methyl-2-(3-fluorophenyl)ethanamine for Laboratory Applications

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a substituted phenethylamine derivative of interest in medicinal chemistry and drug development. Lacking extensive published empirical data for this specific molecule, this document synthesizes foundational chemical principles, data from structurally analogous compounds, and established laboratory methodologies to present a robust predicted solubility profile. We will explore the theoretical underpinnings of its solubility based on molecular structure, including polarity, hydrogen bonding capabilities, and acid-base properties. This guide furnishes researchers, scientists, and drug development professionals with a detailed predictive data table for common laboratory solvents and a validated, step-by-step experimental protocol for empirical verification. The objective is to provide a practical and scientifically grounded framework to facilitate efficient experimental design and execution.

Introduction to this compound: A Structural Perspective

This compound belongs to the phenethylamine class, a structural motif present in a wide array of signaling molecules and pharmaceutical agents. A comprehensive understanding of its physicochemical properties is paramount for its application in research and development.

Molecular Structure and Key Features:

-

Phenethylamine Backbone: The core structure consists of a phenyl ring attached to an ethylamine chain. This imparts a combination of hydrophobic (the phenyl ring and ethyl chain) and hydrophilic (the amine group) characteristics.

-

Secondary Amine: The nitrogen atom is bonded to the ethyl chain and a methyl group, classifying it as a secondary amine. This functional group is basic and capable of acting as a hydrogen bond acceptor (via the nitrogen lone pair) and a hydrogen bond donor (via the N-H proton).

-

Fluorine Substitution: A fluorine atom is substituted at the meta-position (position 3) of the phenyl ring. Fluorine is the most electronegative element, yet its small size means it often acts as a bioisostere for a hydrogen atom. Its inclusion can subtly modulate properties like lipophilicity and metabolic stability but does not drastically alter the fundamental solubility behavior dictated by the amine and phenyl groups[1][2].

The compound's structure suggests it is a weak base. This basicity is the most critical factor governing its solubility in aqueous solutions, allowing for dramatic solubility changes with pH adjustments. For its non-fluorinated analogue, phenethylamine, the structure provides a balance that results in moderate water solubility and high solubility in many organic solvents[3].

Foundational Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another[4]. The key intermolecular interactions at play for this compound are:

-

Polarity: The molecule possesses both a large nonpolar region (the fluorophenyl ring and hydrocarbon backbone) and a polar secondary amine group. Its overall polarity is moderate. It will, therefore, be most soluble in solvents of intermediate polarity.

-

Hydrogen Bonding: The N-H group can donate a hydrogen bond, and the nitrogen's lone pair of electrons can accept a hydrogen bond[4]. This is a crucial interaction for solubility in protic solvents like water and alcohols.

-

Acid-Base Chemistry: As a basic amine, the compound can react with acids to form a protonated ammonium salt (R₂NH₂⁺). This salt is an ionic species and, consequently, significantly more polar and water-soluble than the neutral freebase form[5]. This pH-dependent solubility is a cornerstone of its handling and purification.

Predicted Solubility Profile in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The polar amine group allows for hydrogen bonding with water, but the C8 aromatic backbone limits overall solubility. Solubility is highly pH-dependent[3]. |

| 5% Aqueous HCl | Aqueous Acid | Soluble | The basic amine is protonated to form a highly polar, water-soluble ammonium hydrochloride salt[5]. |

| 5% Aqueous NaOH | Aqueous Base | Insoluble | As a base, the compound will not react with NaOH and remains in its less polar, water-insoluble freebase form. |

| Methanol / Ethanol | Polar Protic | Soluble | These alcohols can act as both hydrogen bond donors and acceptors, readily solvating the amine group. The alkyl chains are compatible with the compound's nonpolar portion. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent capable of dissolving a wide range of compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a highly polar solvent that can effectively solvate the molecule. |

| Acetonitrile | Polar Aprotic | Soluble | A polar aprotic solvent that should readily dissolve the compound due to dipole-dipole interactions. |

| Dichloromethane (DCM) | Halogenated | Soluble | A solvent of intermediate polarity that is effective for a wide range of organic molecules, including those with moderate polarity. |

| Chloroform | Halogenated | Soluble | Similar to DCM, chloroform is a standard organic solvent expected to readily dissolve the compound[3]. |

| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Soluble | THF is a polar ether that is a good solvent for many amines. |

| Diethyl Ether | Nonpolar (Ether) | Soluble | The nonpolar character from the phenyl ring and hydrocarbon chain promotes solubility in ethers[3]. |

| Toluene | Nonpolar (Aromatic) | Soluble | The aromatic ring of toluene interacts favorably with the compound's fluorophenyl ring via π-stacking. |

| Hexane / Heptane | Nonpolar (Aliphatic) | Sparingly Soluble | The high polarity of the amine functional group may limit miscibility with purely aliphatic, nonpolar solvents. |

Experimental Protocol for Qualitative Solubility Determination

To empirically validate the predicted profile, the following self-validating protocol should be employed. This workflow systematically classifies the compound based on its behavior in different solvent systems.

Materials:

-

This compound

-

Small test tubes (13x100 mm)

-

Graduated cylinders or pipettes

-

Vortex mixer

-

Solvents: Deionized Water, Diethyl Ether, 5% w/v HCl, 5% w/v NaOH

Procedure:

-

Initial Solvent Test:

-

To a test tube, add approximately 20-30 mg of the compound.

-

Add 1.0 mL of the solvent to be tested (starting with water).

-

Vortex vigorously for 30-60 seconds.

-

Visually inspect for dissolution. A compound is considered "soluble" if no solid particles are visible to the naked eye.

-

-

Systematic Classification Workflow:

-

Step 1: Water Solubility. Test solubility in 1.0 mL of deionized water.

-

If soluble , the compound is a low-molecular-weight polar substance. Proceed to test its solubility in diethyl ether to further classify.

-

If insoluble , proceed to Step 2.

-

-

Step 2: Acid Solubility. Test solubility in 1.0 mL of 5% HCl.

-

Step 3: Base Solubility. Test solubility in 1.0 mL of 5% NaOH.

-

If soluble , the compound is a strong or weak organic acid. (This result is not expected for an amine).

-

If insoluble , the compound is neutral.

-

-

Caption: Experimental workflow for qualitative solubility classification.

Visualizing pH-Dependent Solubility

The key to manipulating the solubility of this compound in aqueous media is controlling the pH. The equilibrium between the insoluble freebase and the soluble ammonium salt is illustrated below.

Caption: Acid-base equilibrium governing aqueous solubility.

This principle is fundamental to techniques such as liquid-liquid extraction for purification, where the compound can be moved from an organic phase to an acidic aqueous phase, and then recovered by basifying the aqueous phase and extracting back into an organic solvent.

Conclusion

This compound is predicted to exhibit solubility characteristics typical of a moderately sized basic amine. It is expected to be highly soluble in polar organic solvents (alcohols, DMSO, DMF), chlorinated solvents, and aromatic solvents. Its solubility in nonpolar aliphatic solvents like hexane is likely limited. Critically, its aqueous solubility is pH-dependent; it is predicted to be soluble in dilute aqueous acid and insoluble in neutral or basic aqueous solutions. The provided experimental protocol offers a straightforward path to confirming this predicted profile, enabling more efficient and informed handling of this compound in a research setting.

References

N-Methyl-2-(3-fluorophenyl)ethanamine spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of N-Methyl-2-(3-fluorophenyl)ethanamine

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted phenethylamine derivative. The incorporation of a fluorine atom on the phenyl ring can significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. For researchers, scientists, and drug development professionals, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous structural elucidation and purity assessment of this compound.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. As direct experimental spectra for this specific molecule are not widely available in public databases, this document synthesizes predicted data based on established spectroscopic principles and experimental data from closely related structural analogs. The methodologies and interpretations presented herein are designed to serve as a robust reference for its synthesis, characterization, and application in research and development.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound forms the basis for interpreting its spectroscopic data. The molecule consists of a 3-fluorophenyl group connected to an N-methylated ethylamine side chain.

Caption: Molecular structure of this compound.

The key structural features that will give rise to characteristic spectroscopic signals are:

-

The 3-fluorophenyl group : The aromatic protons and carbons will show characteristic chemical shifts and splitting patterns due to coupling with the fluorine atom.

-

The ethylamine backbone : The two methylene (CH₂) groups will appear as distinct signals in the NMR spectra, influenced by their neighboring groups.

-

The N-methyl group : This will give a characteristic singlet in the ¹H NMR and a distinct signal in the ¹³C NMR spectrum.

-

The secondary amine (N-H) : This will have a characteristic absorption in the IR spectrum and its proton may be observable in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information. The presence of ¹⁹F, a spin ½ nucleus with 100% natural abundance, will introduce additional couplings, which are highly diagnostic.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the two methylene groups of the ethyl chain, the N-methyl protons, and the amine proton. The chemical shifts are influenced by the electron-withdrawing effect of the fluorine atom and the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

|---|---|---|---|---|

| Aromatic CH | 6.8 - 7.3 | Multiplet (m) | J(H,H) ≈ 7-8, J(H,F) ≈ 2-10 | The fluorine substituent will influence the chemical shifts and introduce H-F coupling. |

| -CH₂-Ar | 2.7 - 2.9 | Triplet (t) | J(H,H) ≈ 7 | These protons are adjacent to a CH₂ group. |

| -CH₂-N | 2.6 - 2.8 | Triplet (t) | J(H,H) ≈ 7 | These protons are adjacent to a CH₂ group and the nitrogen atom. |

| N-CH₃ | 2.4 - 2.5 | Singlet (s) | - | These protons have no adjacent protons to couple with. |

| N-H | 1.0 - 2.0 | Broad singlet (br s) | - | The signal is often broad due to quadrupole broadening and exchange. |

Note: Predicted chemical shifts are relative to TMS in CDCl₃.

The aromatic region will be complex due to the meta-substitution pattern and the additional coupling to fluorine. The protons ortho, meta, and para to the ethylamine group will have slightly different chemical shifts and will show both H-H and H-F couplings.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. A key feature will be the large one-bond coupling constant between the fluorine atom and the carbon to which it is attached (¹JCF), as well as smaller long-range couplings (²JCF, ³JCF, ⁴JCF).[1][2][3]

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling Constants

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| C-F | 161 - 164 | Doublet (d) | ¹JCF ≈ 240 - 250 | Direct attachment to fluorine results in a large one-bond coupling. |

| Aromatic C-H | 113 - 130 | Doublet (d) | ²JCF, ³JCF ≈ 5 - 25 | Carbons in the aromatic ring will show smaller couplings to fluorine. |

| Aromatic C-C | 140 - 143 | Doublet (d) | ²JCF or ⁴JCF ≈ 1 - 5 | The quaternary carbon attached to the ethyl group will also show coupling to fluorine. |

| -CH₂-Ar | 35 - 38 | Singlet or small doublet | ⁴JCF < 2 | This carbon is four bonds away from the fluorine. |

| -CH₂-N | 52 - 55 | Singlet | - | No significant coupling to fluorine is expected. |

| N-CH₃ | 33 - 36 | Singlet | - | No significant coupling to fluorine is expected. |

Note: Predicted chemical shifts are relative to TMS in CDCl₃.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the standard procedure for obtaining high-quality NMR spectra of this compound.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

Shim the magnetic field to achieve good resolution and lineshape.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-